molecular formula C6H10Cl2O2S B1463565 2-Chlorocyclohexane-1-sulfonyl chloride CAS No. 108565-59-9

2-Chlorocyclohexane-1-sulfonyl chloride

Cat. No. B1463565
M. Wt: 217.11 g/mol
InChI Key: ZBAQTFQTWCUZFN-UHFFFAOYSA-N
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Description

2-Chlorocyclohexane-1-sulfonyl chloride is a chemical compound with the molecular formula C6H10Cl2O2S . It has a molecular weight of 217.12 .


Synthesis Analysis

The synthesis of sulfonyl chlorides, such as 2-Chlorocyclohexane-1-sulfonyl chloride, typically involves the chlorosulfonation of S-alkyl isothiourea salts . This process is simple, environmentally friendly, and worker-friendly . It uses readily accessible reagents and offers safe operations and easy purification without chromatography . The procedure is also applicable to other substrates such as thiols, disulfides, thioacetates, and xanthates .


Molecular Structure Analysis

The InChI code for 2-Chlorocyclohexane-1-sulfonyl chloride is 1S/C6H10Cl2O2S/c7-5-3-1-2-4-6(5)11(8,9)10/h5-6H,1-4H2/t5-,6-/m1/s1 . The InChI key is ZBAQTFQTWCUZFN-PHDIDXHHSA-N .


Chemical Reactions Analysis

Sulfonyl chlorides, including 2-Chlorocyclohexane-1-sulfonyl chloride, are typically used in electrophilic aromatic substitution reactions . These reactions involve the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .


Physical And Chemical Properties Analysis

2-Chlorocyclohexane-1-sulfonyl chloride has a molecular weight of 217.11 . It is stored at a temperature of 4 degrees Celsius .

Safety And Hazards

2-Chlorocyclohexane-1-sulfonyl chloride is classified as a dangerous substance. It is a flammable liquid and vapor. It may be fatal if swallowed and enters airways. It is harmful to aquatic life with long-lasting effects .

Future Directions

The synthesis of sulfonyl chlorides, including 2-Chlorocyclohexane-1-sulfonyl chloride, is an area of active research. Recent studies have focused on developing more efficient, environmentally friendly methods for their synthesis . For example, a recent paper described a simple and rapid method for the efficient synthesis of sulfonyl chlorides/bromides from sulfonyl hydrazide . This transformation allows for the synthesis of complex sulfonamides and sulfonates .

properties

IUPAC Name

2-chlorocyclohexane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Cl2O2S/c7-5-3-1-2-4-6(5)11(8,9)10/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBAQTFQTWCUZFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorocyclohexane-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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